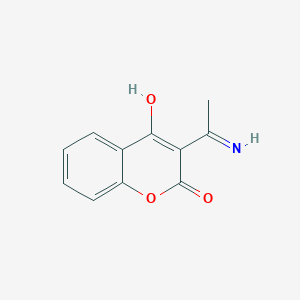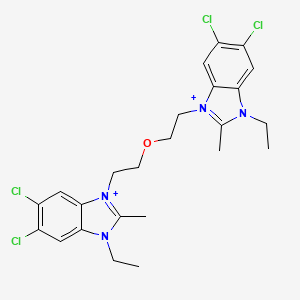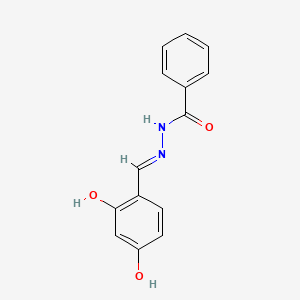
3-ethanimidoyl-4-hydroxy-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethanimidoyl-4-hydroxy-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of an ethanimidoyl group at the third position and a hydroxy group at the fourth position of the chromen-2-one core structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethanimidoyl-4-hydroxy-2H-chromen-2-one typically involves the condensation of 4-hydroxycoumarin with an appropriate aldehyde or ketone under basic conditions. One common method is the Knoevenagel condensation, where 4-hydroxycoumarin reacts with an aldehyde in the presence of a base such as piperidine in ethanol . The reaction proceeds through the formation of a carbon-carbon double bond, resulting in the desired product.
Industrial Production Methods
Industrial production of coumarin derivatives, including this compound, often employs large-scale batch reactors. The use of homogeneous catalysts such as concentrated sulfuric acid or trifluoroacetic acid, as well as Lewis acids like aluminum chloride, zinc chloride, and titanium tetrachloride, is common in these processes . These catalysts facilitate the condensation reactions and improve the yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-ethanimidoyl-4-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbon-carbon double bond can be reduced to a single bond.
Substitution: The ethanimidoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the ethanimidoyl group under mild conditions.
Major Products Formed
Oxidation: Formation of 3-ethanoyl-4-hydroxy-2H-chromen-2-one.
Reduction: Formation of 3-ethanimidoyl-4-hydroxy-2H-chroman-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of fluorescent dyes and optical brighteners
Mécanisme D'action
The biological activity of 3-ethanimidoyl-4-hydroxy-2H-chromen-2-one is primarily attributed to its ability to interact with various molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the ethanimidoyl group can participate in covalent interactions. These interactions can inhibit the activity of enzymes or disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-cinnamoyl-4-hydroxy-2H-chromen-2-one: Known for its antimalarial activity.
4-hydroxy-3-nitro-2H-chromen-2-one: Exhibits antimicrobial properties.
3-(2-bromoacetyl)-2H-chromen-2-one: Used in the synthesis of biologically active pyran and pyridine derivatives.
Uniqueness
3-ethanimidoyl-4-hydroxy-2H-chromen-2-one is unique due to the presence of the ethanimidoyl group, which imparts distinct chemical reactivity and biological activity compared to other coumarin derivatives. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry.
Propriétés
Formule moléculaire |
C11H9NO3 |
|---|---|
Poids moléculaire |
203.19 g/mol |
Nom IUPAC |
3-ethanimidoyl-4-hydroxychromen-2-one |
InChI |
InChI=1S/C11H9NO3/c1-6(12)9-10(13)7-4-2-3-5-8(7)15-11(9)14/h2-5,12-13H,1H3 |
Clé InChI |
AXPPRQQWMUYKLG-UHFFFAOYSA-N |
SMILES canonique |
CC(=N)C1=C(C2=CC=CC=C2OC1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-[(2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)ethyl]amino}ethyl)amino]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11712076.png)

![3-bromo-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11712097.png)
![N-{2,2,2-trichloro-1-[(2-phenylethyl)amino]ethyl}furan-2-carboxamide](/img/structure/B11712101.png)

![N-(4-Bromophenyl)-1-{N'-[(3E)-1-{[(3-methylphenyl)carbamoyl]methyl}-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide](/img/structure/B11712118.png)
![(3S,4R)-4-hydroxy-5-oxo-4-phenyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid](/img/structure/B11712120.png)
![3-Chloro-4-cyanophenyl 2-chloro-4-{[(4-heptylphenyl)carbonyl]oxy}benzoate](/img/structure/B11712125.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[cd]indol-2(1H)-one](/img/structure/B11712131.png)
![benzyl N-[2,2,2-trichloro-1-[(2,4-dichlorophenyl)carbamothioylamino]ethyl]carbamate](/img/structure/B11712137.png)



![Methyl 4-[(5,7-dinitroquinolin-8-yl)amino]benzoate](/img/structure/B11712157.png)
